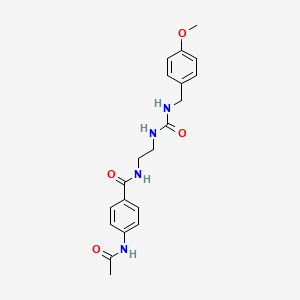
4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Ureido Group Formation: The ureido group is introduced by reacting the acetamido intermediate with an isocyanate derivative, such as 4-methoxybenzyl isocyanate, under controlled temperature and solvent conditions.
Coupling Reaction: The final step involves coupling the ureido intermediate with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Oxidation: Formation of 4-hydroxy-N-(2-(3-(4-hydroxybenzyl)ureido)ethyl)benzamide.
Reduction: Formation of 4-amino-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Research: Used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: Employed in the development of chemical probes for studying biological pathways.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and ureido groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The methoxybenzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-acetamido-N-(2-methoxyethyl)benzamide
- 4-acetamido-N-(2-methoxybenzyl)benzamide
- 2,3-dimethoxybenzamide
Uniqueness
4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide is unique due to the presence of both acetamido and ureido groups, which provide a dual mechanism of action. This compound also exhibits enhanced biological activity compared to its analogs, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
4-acetamido-N-[2-[(4-methoxyphenyl)methylcarbamoylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-14(25)24-17-7-5-16(6-8-17)19(26)21-11-12-22-20(27)23-13-15-3-9-18(28-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,21,26)(H,24,25)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOYXNDYRDDSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate](/img/structure/B2793515.png)

![ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2793517.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2793521.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)


![N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide](/img/structure/B2793530.png)
![2-(4-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2793534.png)

![N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide](/img/structure/B2793537.png)
